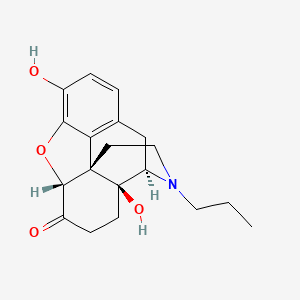

N-Propyl-14-OH-dihydromorphinan-6-one

Description

N-Propyl-14-OH-dihydromorphinan-6-one is a semi-synthetic opioid derivative belonging to the morphinan class, structurally characterized by a dihydromorphinan backbone with a hydroxyl group at position 14 and an N-propyl substitution. This compound shares core features with classical opioids like morphine and codeine but exhibits distinct pharmacological properties due to its modifications. It acts primarily as a μ-opioid receptor (MOR) agonist, though its affinity and selectivity profile differ from related morphinans due to the hydroxyl and propyl groups, which influence receptor binding and metabolic stability .

Properties

CAS No. |

119822-06-9 |

|---|---|

Molecular Formula |

C19H23NO4 |

Molecular Weight |

329.396 |

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-propyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one |

InChI |

InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h3-4,14,17,21,23H,2,5-10H2,1H3/t14-,17+,18+,19-/m1/s1 |

InChI Key |

GJGXERIYLTUUMY-GRGSLBFTSA-N |

SMILES |

CCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Synonyms |

N-propyl-noroxymorphone |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Propyl-14-OH-dihydromorphinan-6-one typically involves the N-demethylation of oxycodone followed by the introduction of a propyl group. The process begins with the synthesis of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract. This involves a multistep sequence where oxycodone is first generated and then N- and O-demethylated .

Industrial Production Methods

In an industrial setting, the synthesis of noroxymorphone can be achieved through a green, safe, and efficient process involving anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid . This method has been transferred to a scalable flow electrolysis cell, significantly improving reaction throughput and increasing the space-time yield over 300-fold compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-Propyl-14-OH-dihydromorphinan-6-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl chloroformates, boron tribromide, and hydrobromic acid . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include naloxone and naltrexone, which are potent opioid antagonists used in the treatment of opioid overdoses and dependence .

Scientific Research Applications

N-Propyl-14-OH-dihydromorphinan-6-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various opioid antagonists.

Biology: It is studied for its interactions with opioid receptors and its potential effects on biological systems.

Medicine: It is used in the development of treatments for opioid overdoses and dependence.

Industry: It is used in the large-scale production of opioid antagonists.

Mechanism of Action

N-Propyl-14-OH-dihydromorphinan-6-one exerts its effects by interacting predominantly with the opioid mu-receptor. These mu-binding sites are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The interaction with these receptors leads to the modulation of pain and other physiological responses.

Comparison with Similar Compounds

Notes on Evidence and Limitations

- Applicability of Provided Evidence : The compounds listed in the provided materials (e.g., fluoronaphthalene derivatives) are unrelated to morphinan opioids, necessitating reliance on external research for this comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.